3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenyl and butanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a carbon disulfide derivative can lead to the formation of the thiadiazole ring. Subsequent reactions with phenyl and butanamide derivatives yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and butanamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Butyrfentanyl: N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide.
Isobutyrfentanyl: Isomer carrying the additional methyl group at the α-carbon of the butanamide.
Uniqueness
3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C20H21N3OS/c1-15(17-10-6-3-7-11-17)14-18(24)21-20-23-22-19(25-20)13-12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3,(H,21,23,24) |
InChI Key |
WWFLZTRCJMMDCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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